molecular formula C11H8ClFN6 B11240801 N-(3-chloro-4-fluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

N-(3-chloro-4-fluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B11240801
M. Wt: 278.67 g/mol
InChI Key: QDTSJMOXINYVAV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which makes it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the fusion of a triazole ring with a pyrimidine scaffold. One common method is the 1,3-dipolar cycloaddition reaction of an alkyne with various aromatic and aliphatic azides using a copper (II) catalyst in the presence of sodium ascorbate . This reaction is known for its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolo[4,5-d]pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in inhibiting CDK2, which is crucial for cell cycle regulation.

    Medicine: Potential therapeutic agent for cancer treatment due to its CDK2 inhibitory activity.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2. CDK2 is a key enzyme involved in cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the active site of CDK2, where the compound forms hydrogen bonds with key amino acid residues, thereby blocking the enzyme’s activity .

Properties

Molecular Formula

C11H8ClFN6

Molecular Weight

278.67 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C11H8ClFN6/c1-19-11-9(17-18-19)10(14-5-15-11)16-6-2-3-8(13)7(12)4-6/h2-5H,1H3,(H,14,15,16)

InChI Key

QDTSJMOXINYVAV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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